molecular formula C9H8F2N2O B13498742 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B13498742
M. Wt: 198.17 g/mol
InChI Key: GFQNHJSMDUIUGC-UHFFFAOYSA-N
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Description

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine class.

Preparation Methods

The synthesis of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves multiple steps. One common synthetic route includes the nitration of 1,3,4,5-tetrahydro-1,4-benzodiazepin-2(2H)-one using potassium nitrate and sulfuric acid, followed by reduction with lithium aluminum hydride in tetrahydrofuran . Industrial production methods may involve the use of solid acid catalysts under microwave conditions to enhance reaction efficiency .

Chemical Reactions Analysis

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it useful in studying various biological processes.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can be compared with other benzodiazepine derivatives such as:

  • 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 1,5-Methano-1H-3-benzazepine-7,8-diamine
  • 7-Ethoxy-5,8-difluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

7,8-difluoro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

InChI

InChI=1S/C9H8F2N2O/c10-6-3-5-8(4-7(6)11)12-1-2-13-9(5)14/h3-4,12H,1-2H2,(H,13,14)

InChI Key

GFQNHJSMDUIUGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C2N1)F)F

Origin of Product

United States

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